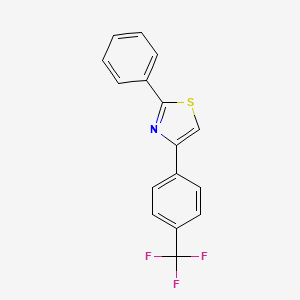
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole
Übersicht
Beschreibung
“2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” is a chemical compound with the empirical formula C16H10F3NS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
Thiazole derivatives can be synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde . The resulting compounds are characterized via elemental analysis, physico-chemical, and spectral data .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” include its empirical formula (C16H10F3NS) and molecular weight (305.31800) . Other properties such as density, boiling point, and melting point are not available from the search results.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Activity
- Application Summary: 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .
- Methods of Application: The compounds were synthesized and then tested on the aforementioned cell lines. The specific experimental procedures and technical details are not provided in the summary .
- Results: Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .
2. Organic Photovoltaics
- Application Summary: 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole has been used in the synthesis of new low band gap D–A structured conjugated polymers, PBDTTBI and PBDTBBT, for organic photovoltaics .
- Methods of Application: The polymers were designed and synthesized via a Stille coupling reaction .
- Results: The incorporation of the benzo [1,2- c ;4,5- c ′]bis [1,2,5]thiadiazole unit into PBDTBBT significantly altered the optical and electrochemical properties of the polymer. The optical band gap estimated from the onset absorption edge is ∼1.88 eV and ∼1.1 eV, respectively for PBDTTBI and PBDTBBT .
3. Antimicrobial Activity
- Application Summary: A new series of hydrazones were synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde . These compounds were evaluated for their antimicrobial activity .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary .
- Results: The synthesized molecules displayed moderate-to-good growth inhibition activity .
4. Antioxidant Investigation
- Application Summary: The same series of hydrazones mentioned above were also evaluated for their antioxidant properties .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary .
- Results: Some of the synthesized compounds exhibited better free-radical scavenging ability than the other investigated molecules .
5. Agrochemical Applications
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole, have been used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary .
- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
6. Pharmaceutical Applications
- Application Summary: Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods of Application: The specific experimental procedures and technical details are not provided in the summary .
- Results: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Zukünftige Richtungen
Thiazole derivatives have been found to have a wide range of biological activities, making them promising candidates for drug development . Future research could focus on exploring the biological activities of “2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole” and its potential applications in medicine .
Eigenschaften
IUPAC Name |
2-phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NS/c17-16(18,19)13-8-6-11(7-9-13)14-10-21-15(20-14)12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMAABODKIIJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677305 | |
| Record name | 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-(trifluoromethyl)phenyl)thiazole | |
CAS RN |
533867-27-5 | |
| Record name | 2-Phenyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



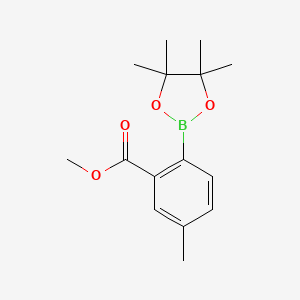
![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
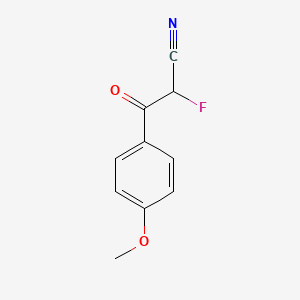
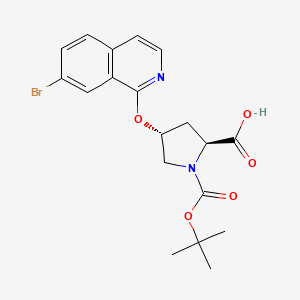
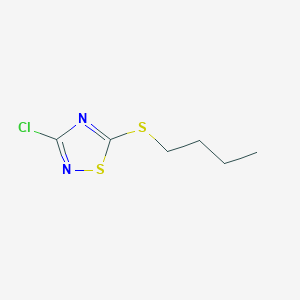
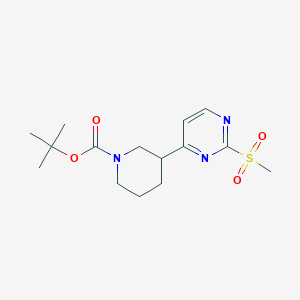
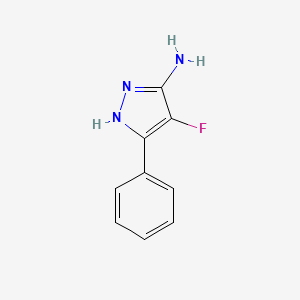
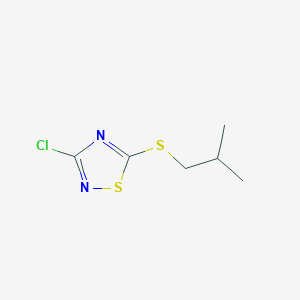
![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)
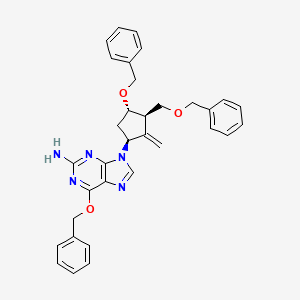
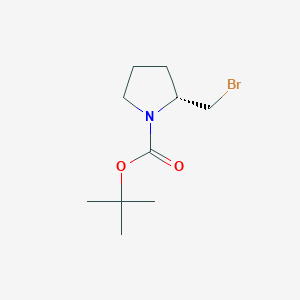
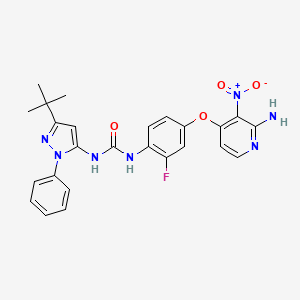
![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)